A Comprehensive Technical Review of Calteridol's Chemical Properties
A Comprehensive Technical Review of Calteridol's Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calteridol, chemically known as the calcium complex of 10-(2-hydroxy-propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, is a crucial excipient in the formulation of gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI). This technical guide provides an in-depth review of the chemical properties of Calteridol calcium, including its synthesis, molecular structure, and physicochemical characteristics. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support research and development activities.
Chemical Identity and Properties
Calteridol is the international nonproprietary name (INN) for the ligand 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A). However, in its functional form as a pharmaceutical excipient, it is utilized as Calteridol calcium.
Table 1: Chemical Identifiers of Calteridol Calcium
| Identifier | Value |
| IUPAC Name | tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate[1][2] |
| CAS Number | 121915-83-1[1][2][3] |
| Molecular Formula | C₃₄H₅₈Ca₃N₈O₁₄[1][2] |
| Molecular Weight | 923.1 g/mol [2][3] |
| Canonical SMILES | CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2][2] |
| InChI Key | LIUKFIPDXXYGSI-UHFFFAOYSA-H[1][2][3] |
Table 2: Physicochemical Properties of Calteridol and Calteridol Calcium
| Property | Value | Compound |
| Melting Point | 225 °C | Calteridol (ligand) |
| Solubility in Water | ≥500 mg/mL[3] | Calteridol calcium |
| Solubility in Methanol | 119 mg/mL[4] | Calteridol (ligand)[4] |
| Solubility in Isopropanol | 41 mg/mL[4] | Calteridol (ligand)[4] |
| Solubility in Dimethylformamide | 10.1 mg/mL[4] | Calteridol (ligand)[4] |
| Solubility in Acetonitrile | 6.1 mg/mL[4] | Calteridol (ligand)[4] |
| Solubility in Methylene Chloride | 5.2 mg/mL[4] | Calteridol (ligand)[4] |
| Solubility in Ethyl Acetate | 0.5 mg/mL[4] | Calteridol (ligand)[4] |
| Solubility in Acetone | 0.4 mg/mL[4] | Calteridol (ligand)[4] |
| Solubility in Hexane | 0.2 mg/mL[4] | Calteridol (ligand)[4] |
| Solubility in Toluene | 0.3 mg/mL[4] | Calteridol (ligand)[4] |
| Solubility in DMSO | Soluble | Calteridol calcium[1] |
| Appearance | Solid powder[1] | Calteridol calcium |
| Storage Conditions | Dry, dark, 0-4°C (short term), -20°C (long term)[1] | Calteridol calcium |
Synthesis of Calteridol Calcium
The primary route for synthesizing Calteridol calcium involves a two-step process: the decomplexation of Gadoteridol to yield the Calteridol ligand (teridol), followed by the complexation of the ligand with a calcium salt.
Experimental Protocol: Synthesis of Calteridol Ligand from Gadoteridol
Objective: To obtain the free ligand, 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (teridol), by removing the gadolinium ion from Gadoteridol.
Materials:
-
Gadoteridol
-
Decomplexing agent (e.g., tartaric acid, succinic acid, citric acid, fumaric acid, malic acid, or oxalic acid)
-
Purified water
-
Cation and anion exchange resins
Procedure:
-
Dissolve Gadoteridol in purified water in a suitable reaction vessel.
-
Add a decomplexing agent (2.0 to 6.0 equivalents based on the amount of Gadoteridol).
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Heat the reaction mixture to 80-90°C and stir for 1-2 hours.
-
Cool the reaction mixture to 20°C and filter to remove the precipitated gadolinium salt of the decomplexing agent.
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Pass the filtrate through a series of cation and anion exchange resins to remove any remaining ions.
-
The purified filtrate can be further concentrated to yield the Calteridol ligand with a purity of over 90%.
Experimental Protocol: Complexation of Calteridol Ligand with Calcium
Objective: To form the Calteridol calcium complex.
Materials:
-
Calteridol ligand (teridol)
-
Calcium ion source (e.g., calcium carbonate, calcium hydroxide, calcium chloride)
-
Purified water
-
Acetone
Procedure:
-
Dissolve the Calteridol ligand in purified water in a reaction vessel.
-
Add the calcium ion source. The molar ratio of teridol to calcium can vary, with a 2:3 ratio yielding the Calteridol calcium form.
-
Heat the mixture to 75-90°C and stir for 1-3 hours.
-
After the reaction is complete, cool the solution to 10°C and filter if necessary.
-
Concentrate the filtrate and add purified water.
-
Raise the temperature to 40°C and add acetone to induce crystallization.
-
Once crystals form, cool the mixture to 20°C and filter to collect the Calteridol calcium product.
-
Dry the resulting solid to obtain the final product.
Role and Mechanism of Action
Calteridol calcium serves as a stabilizing excipient in MRI contrast agent formulations, such as ProHance®, which contains Gadoteridol. Its primary function is to sequester any free gadolinium ions (Gd³⁺) that may dissociate from the Gadoteridol complex. Free gadolinium ions are toxic, and their presence can pose a significant safety risk.
The Calteridol ligand is a macrocyclic polyaminocarboxylate that forms a highly stable complex with Gd³⁺, exhibiting a high stability constant (Log K) of 22.1.[3] This high affinity is attributed to the pre-organized structure of the macrocyclic chelator, which minimizes the rate of metal ion dissociation.[3] By including Calteridol calcium in the formulation, a "calcium buffer" is created. If a gadolinium ion dissociates from Gadoteridol, it is readily chelated by a Calteridol ligand, which in turn releases a calcium ion. This exchange mechanism ensures that the concentration of free, toxic gadolinium ions remains negligible.
As an excipient designed for this specific safety function, Calteridol calcium is not known to have any independent biological signaling pathways. Its pharmacological effect is indirect, contributing to the overall safety profile of the gadolinium-based contrast agent.
Conclusion
Calteridol calcium is a well-characterized and essential component in ensuring the safety of certain gadolinium-based MRI contrast agents. Its chemical properties, particularly its high affinity for gadolinium ions, are central to its function. The synthesis of Calteridol calcium is a refined process that leverages the availability of Gadoteridol as a starting material. This technical guide provides a comprehensive overview of the chemical properties of Calteridol calcium to aid researchers and professionals in the field of drug development and medical imaging. Further research into the solid-state characterization and potential alternative synthesis routes could provide additional insights into this important pharmaceutical excipient.
